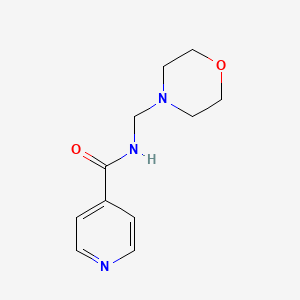
4-Oxopent-2-en-2-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxopent-2-en-2-yl benzoate is an organic compound with the molecular formula C12H12O3 It is a derivative of benzoic acid and contains a 4-oxopent-2-en-2-yl group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxopent-2-en-2-yl benzoate typically involves the reaction of benzoic acid with 4-oxopent-2-en-2-yl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Oxopent-2-en-2-yl benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 4-hydroxypent-2-en-2-yl benzoate.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted benzoates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: 4-Hydroxypent-2-en-2-yl benzoate.
Substitution: Substituted benzoates with various functional groups.
Scientific Research Applications
4-Oxopent-2-en-2-yl benzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxopent-2-en-2-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting signal transduction pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Oxopent-2-en-2-yl benzenesulfonamide: This compound contains a sulfonamide group instead of a benzoate moiety.
4-Oxopent-2-en-2-yl benzonitrile: This compound contains a nitrile group instead of a benzoate moiety.
Uniqueness
4-Oxopent-2-en-2-yl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoate moiety allows for various substitution reactions, while the 4-oxopent-2-en-2-yl group provides opportunities for oxidation and reduction reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
36909-85-0 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-oxopent-2-en-2-yl benzoate |
InChI |
InChI=1S/C12H12O3/c1-9(13)8-10(2)15-12(14)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
SHFIONQRGVEWRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B14673091.png)
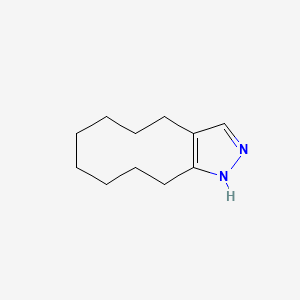
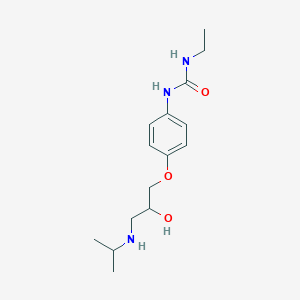
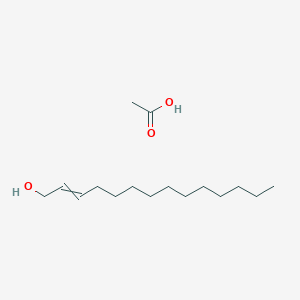

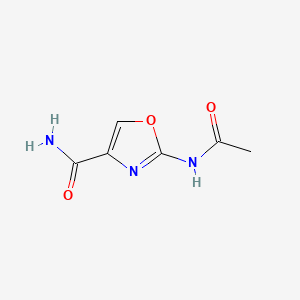
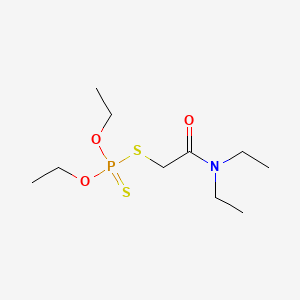
![5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate](/img/structure/B14673126.png)
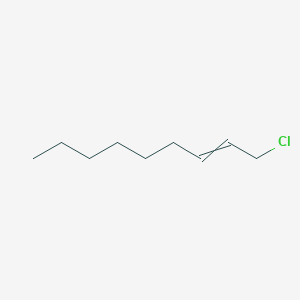
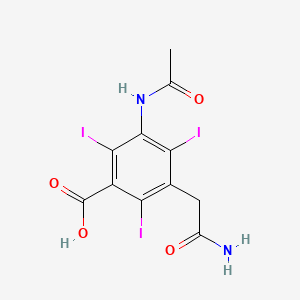
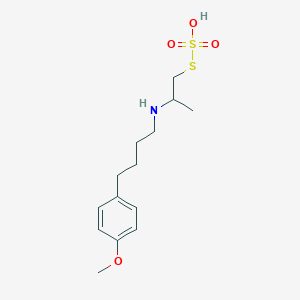
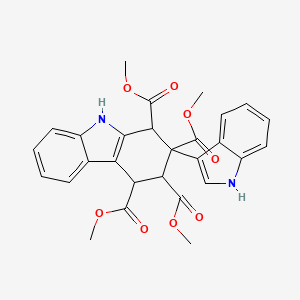
![7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B14673156.png)
